molecular formula C19H28ClN3O2 B2846596 1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034590-86-6

1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2846596
M. Wt: 365.9
InChI Key: QGKSVRAXWZJSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic benefits in the treatment of various diseases.

Scientific Research Applications

Metabolism and Excretion

  • The study of metabolism and excretion of specific compounds provides insights into how they are processed in the human body. For instance, research on MK-0524, a prostaglandin D2 receptor antagonist, highlighted its rapid absorption, major excretory pathways, and the identification of primary metabolites in humans, emphasizing the role of metabolism in drug disposition (Karanam et al., 2007).

Environmental and Occupational Exposure

  • Investigations into the environmental and occupational exposure to various chemicals, including pesticides, reveal the potential health impacts of these substances. Studies on the urinary excretion of pyrethroid metabolites and their implications for observational studies suggest the importance of monitoring exposure to understand health risks (Wielgomas, 2013).

Toxicological Effects

  • Research into the toxicological effects of compounds structurally related to "1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea" contributes to our understanding of their safety profile. For example, the study of pyrethroid and chlorpyrifos metabolite concentrations in human samples and their relationship to indoor residential insecticide levels highlights potential exposure risks and underscores the importance of evaluating the health impacts of chemical exposure (Trunnelle et al., 2014).

Mechanisms of Action

  • Understanding the mechanisms of action of chemicals, including their potential to act as enzyme inhibitors or receptor antagonists, is crucial for developing therapeutic interventions. The metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans provide valuable information on its biotransformation and the significance of identifying unusual metabolites in drug development (Liu et al., 2017).

Public Health Implications

  • Studies on the urinary concentrations of metabolites from exposure to organophosphate and pyrethroid pesticides among different populations, including children and agricultural workers, highlight the widespread nature of these exposures and the potential public health implications. Research findings support the need for regulatory measures and further investigation into the health effects of chronic exposure to these chemicals (Filippi et al., 2021).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O2/c20-17-3-1-15(2-4-17)13-21-19(24)22-14-16-5-9-23(10-6-16)18-7-11-25-12-8-18/h1-4,16,18H,5-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKSVRAXWZJSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

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